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molecular formula C14H12O2 B1664615 4-Methoxybenzophenone CAS No. 611-94-9

4-Methoxybenzophenone

Cat. No. B1664615
M. Wt: 212.24 g/mol
InChI Key: SWFHGTMLYIBPPA-UHFFFAOYSA-N
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Patent
US05068447

Procedure details

To an agitated mixture of lithium Chloride (3.18 g., 0.075 mole) and aluminium chloride (20 g., 0.15 mole) in dichloroethane cooled to below -10° C. was added anisole (5.41 g.,-0.05 mole) and benzoyl chloride (7.03 g., 0.05 mole) in dichloroethane (10ml). The reaction mixture was held below -10° C. for one hour then allowed to come to room temperature overnight. The 4-methoxybenzophenone produced (9.55 g., 90.1% yield) had a gas chromatograph/mass spectrometer estimated purity of over 95% with 2% ortho isomers.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step Two
Quantity
7.03 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
90.1%

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[Cl-].[Al+3].[Cl-].[Cl-].[C:7]1([O:13][CH3:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>ClC(Cl)C>[CH3:14][O:13][C:7]1[CH:12]=[CH:11][C:10]([C:15]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:22])=[CH:9][CH:8]=1 |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
5.41 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
7.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to below -10° C.
WAIT
Type
WAIT
Details
to come to room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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